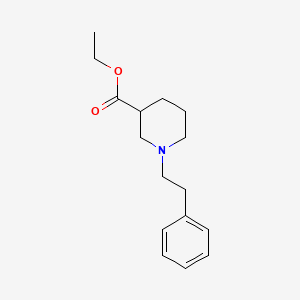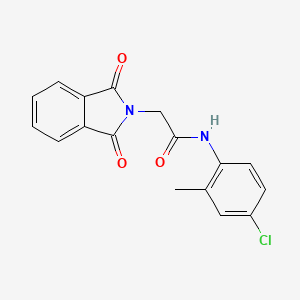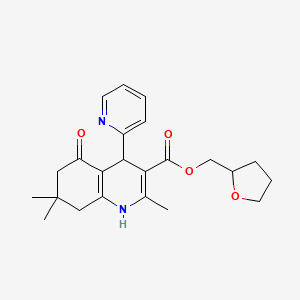![molecular formula C13H16N4O2 B4987529 4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4987529.png)
4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as an oxazepane derivative and is known for its unique chemical structure, which consists of a pyridine ring, an oxadiazole ring, and an oxazepane ring. In
作用機序
The mechanism of action of 4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of reactive oxygen species (ROS) in the brain. Additionally, it has been shown to have a neuroprotective effect by reducing inflammation and promoting the growth of new neurons in the brain.
実験室実験の利点と制限
One of the major advantages of using 4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane in lab experiments is its unique chemical structure, which makes it a promising compound for various scientific research applications. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research and development of 4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane. One of the most significant future directions is in the field of medicinal chemistry, where this compound has shown promising results in the treatment of cancer and neurodegenerative disorders. Additionally, there is potential for this compound to be used in the development of new drugs for other diseases and conditions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane is a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing this compound is through the reaction of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine with 1,4-bis(aminomethyl)benzene in the presence of a base such as potassium carbonate. The resulting product is then treated with 1,2-dibromoethane to form the final compound.
科学的研究の応用
The unique chemical structure of 4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane makes it a promising compound for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. Additionally, it has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10-15-13(19-16-10)11-3-4-12(14-9-11)17-5-2-7-18-8-6-17/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOLLAYTLBKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)



![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4987498.png)

![4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4987510.png)
![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4987513.png)
![7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987537.png)
